(S)-alpha-Methylbenzyl Ricinoleamide
Overview
Description
“(S)-alpha-Methylbenzyl Ricinoleamide” is a fatty acid amide . It has been shown to exhibit antiproliferative activity . The molecular weight of this compound is 401.63 and its formula is C26H43NO2 .
Molecular Structure Analysis
The SMILES representation of “this compound” isCCCCCC@@HC/C=C\CCCCCCCC(NC@HC)=O
. This representation provides a text-based way to describe the structure of the compound.
Scientific Research Applications
Antiviral Research
(S)-alpha-Methylbenzyl ricinoleamide analogs, specifically alpha-methylbenzyl thioureas, have shown significant biological activity against varicella-zoster virus, representing a novel class of potent and selective nonnucleoside inhibitors (Di Grandi et al., 2004).
Enantiomeric Composition Analysis
The determination of the enantiomeric composition of samples like N,N'-bis-(alpha-methylbenzyl) sulfamide using spectral data and chemometric modeling is a significant application in analytical chemistry (Fakayode et al., 2006).
Photocatalysis in Biodiesel Production
In the field of renewable energy, derivatives of alpha-methylbenzyl have been utilized in photocatalysis for the conversion of vegetable oils, such as castor oil, into biodiesel components, highlighting the importance of these compounds in sustainable energy solutions (Bhansali et al., 2021).
Chiral Analysis Using Vibrational Circular Dichroism
Chiral alpha-methylbenzyl amine derivatives, including this compound, have been investigated using vibrational circular dichroism (VCD) spectroscopy, which is crucial in determining absolute configurations and conformational preferences in chiral molecules (Merten et al., 2010).
Synthesis and Crystal Structures in Chemistry
The compound has been involved in the synthesis of complex molecules like 2,6-bis[(N-α-methylbenzyl)imino]phenylpalladium bromide, contributing to the understanding of molecular structures and reactions in inorganic chemistry (Fossey et al., 2007).
Novel Synthesis Techniques in Organic Chemistry
This compound has been part of novel synthesis methods for producing functionalized oxazolidinones, demonstrating the compound's versatility and importance in advancing organic synthesis methodologies (Park et al., 2003).
Properties
IUPAC Name |
(Z,12R)-12-hydroxy-N-[(1S)-1-phenylethyl]octadec-9-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO2/c1-3-4-5-15-20-25(28)21-16-10-8-6-7-9-11-17-22-26(29)27-23(2)24-18-13-12-14-19-24/h10,12-14,16,18-19,23,25,28H,3-9,11,15,17,20-22H2,1-2H3,(H,27,29)/b16-10-/t23-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPLDWKCFLEICO-UPGFSEOHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)NC(C)C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)N[C@@H](C)C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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